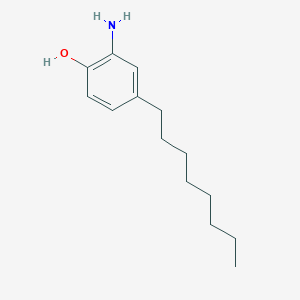
Phenol, 2-amino-4-octyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-amino-4-octyl- is a chemical compound that has been widely used in scientific research for its unique properties. This compound is also known as 4-octyl-2-aminophenol or OAAP and has been extensively studied for its potential applications in various fields such as medicine, biology, and chemistry.
Wirkmechanismus
Phenol, 2-amino-4-octyl- exerts its effects through a variety of mechanisms. In medicine, it is believed to work by inhibiting the activity of cyclooxygenase, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine.
In biology, Phenol, 2-amino-4-octyl- is believed to interact with proteins through hydrophobic interactions and hydrogen bonding. This interaction can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemische Und Physiologische Effekte
Phenol, 2-amino-4-octyl- has been shown to have a variety of biochemical and physiological effects. In medicine, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, which is important for memory and learning.
In biology, Phenol, 2-amino-4-octyl- has been shown to interact with proteins, leading to changes in protein structure and function. It has also been used as a fluorescent tag to label cells and tissues for imaging studies.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Phenol, 2-amino-4-octyl- in lab experiments is its unique properties, which make it a useful tool for studying various biological and chemical processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the study of Phenol, 2-amino-4-octyl-. One area of research could be the development of new pain relief medications based on the anti-inflammatory and analgesic properties of this compound. Another area of research could be the development of new Alzheimer's disease treatments based on the ability of this compound to inhibit the activity of acetylcholinesterase. Additionally, further studies could be done to better understand the mechanism of action of this compound and its potential applications in various fields of science.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-amino-4-octyl- has been extensively studied for its potential applications in various fields of science. In medicine, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain relief medications. It has also been studied for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.
In biology, Phenol, 2-amino-4-octyl- has been used as a probe to study the structure and function of proteins. It has also been used as a fluorescent tag to label cells and tissues for imaging studies. In chemistry, this compound has been used as a reagent in the synthesis of various organic compounds.
Eigenschaften
CAS-Nummer |
18733-06-7 |
|---|---|
Produktname |
Phenol, 2-amino-4-octyl- |
Molekularformel |
C14H23NO |
Molekulargewicht |
221.34 g/mol |
IUPAC-Name |
2-amino-4-octylphenol |
InChI |
InChI=1S/C14H23NO/c1-2-3-4-5-6-7-8-12-9-10-14(16)13(15)11-12/h9-11,16H,2-8,15H2,1H3 |
InChI-Schlüssel |
WIGLOOILYJEWKY-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Kanonische SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)N |
Andere CAS-Nummern |
18733-06-7 |
Synonyme |
2-Amino-4-octylphenol |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-(2,5-Dioxo-4-oxazolidinyl)propyl]guanidine](/img/structure/B90886.png)
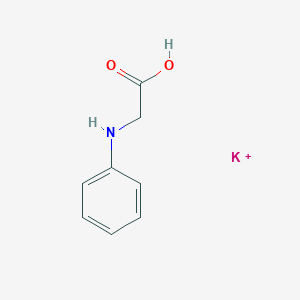
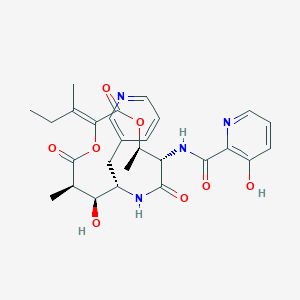
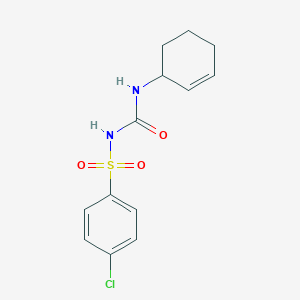
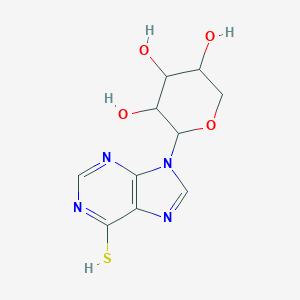
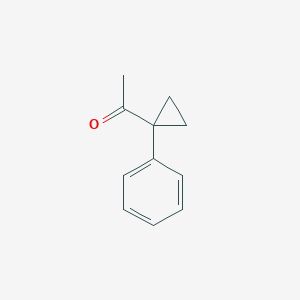
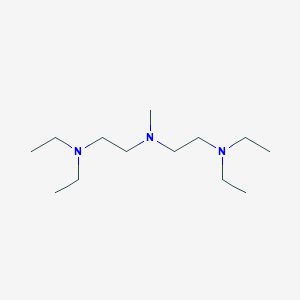
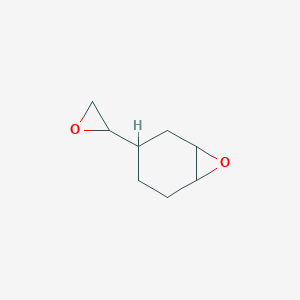
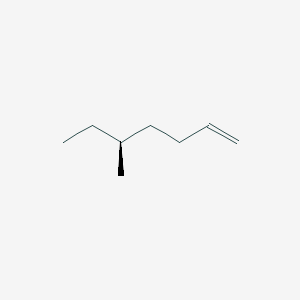
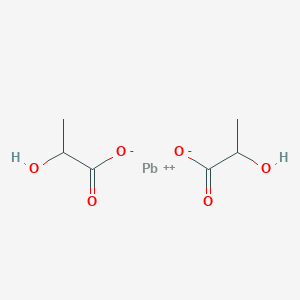
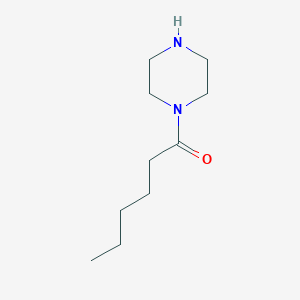
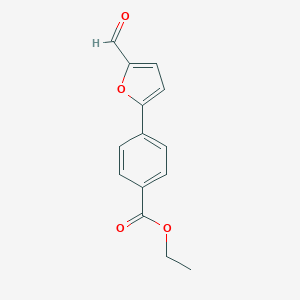
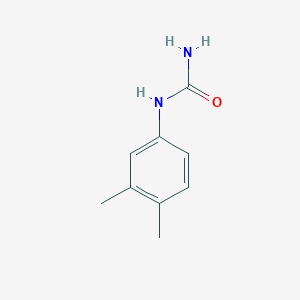
![n-[3,5-Bis(trifluoromethyl)phenyl]acetamide](/img/structure/B90909.png)